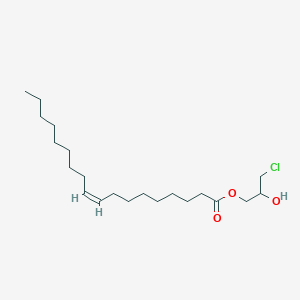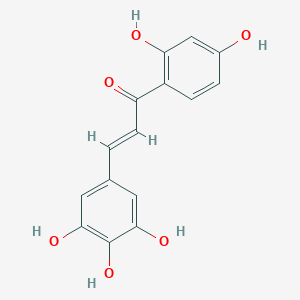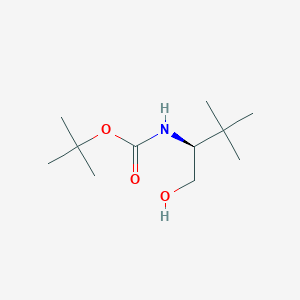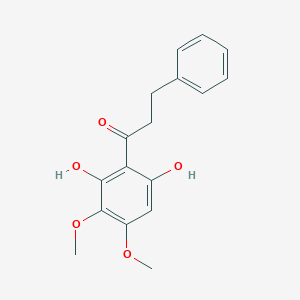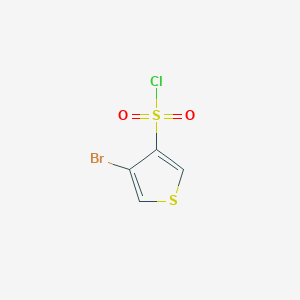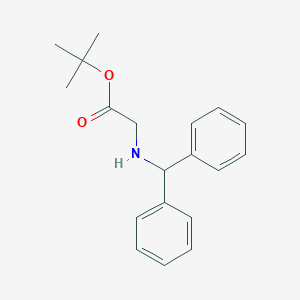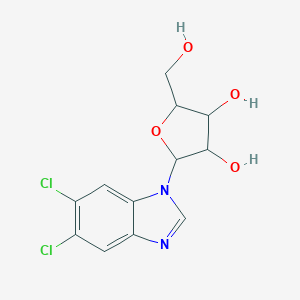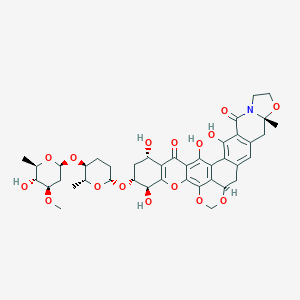
1-(4-Aminofenil)-4-(4-metoxifenil)piperazina
Descripción general
Descripción
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, also known as 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, is a useful research compound. Its molecular formula is C17H21N3O and its molecular weight is 283.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Piperazinas
Las piperazinas se sintetizan utilizando varios métodos, y este compuesto juega un papel crucial en estos procesos . La síntesis de piperazinas es significativa en la producción de productos farmacéuticos y naturales .
Modulación de las Propiedades Farmacocinéticas
La piperazina, un motivo estructural común en este compuesto, es conocida por modular positivamente las propiedades farmacocinéticas de una sustancia farmacéutica . Esto lo convierte en un componente valioso en el desarrollo de nuevos fármacos .
Componente en Compuestos Biológicamente Activos
Este compuesto se encuentra en compuestos biológicamente activos para una variedad de estados de enfermedad, como antihistamínicos, antiparasitarios, antifúngicos, antibacterianos, antivirales, antipsicóticos, antidepresivos, antiinflamatorios, anticoagulantes, antitumorales y fármacos antidiabéticos .
Posibles Tratamientos para Enfermedades Neurológicas
El anillo de piperazina en este compuesto es un componente en posibles tratamientos para la enfermedad de Parkinson y Alzheimer .
Actividad Antibacteriana
Algunos derivados de este compuesto han mostrado una actividad antibacteriana prometedora . Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos antibacterianos .
Uso en Agroquímicos
Este compuesto es un importante intermedio orgánico utilizado en el campo agroquímico .
Uso en el Campo de los Tintes
Además de su uso en agroquímicos, este compuesto también se utiliza en el campo de los tintes
Propiedades
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-21-17-8-6-16(7-9-17)20-12-10-19(11-13-20)15-4-2-14(18)3-5-15/h2-9H,10-13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEGSRKPIUDPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225817 | |
| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74852-62-3 | |
| Record name | 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74852-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074852623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49FH2V7SBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine and how was this confirmed?
A1: While the provided abstracts do not explicitly state the molecular formula or weight of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, they confirm that its structure has been characterized using several spectroscopic techniques. These techniques include:
- ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the number and type of hydrogen atoms in the molecule and their connectivity. [, ]
- FT-IR (Fourier Transform Infrared Spectroscopy): Identifies functional groups present in the molecule by analyzing the absorption of infrared light. []
- ESI-MS (Electrospray Ionization Mass Spectrometry): Determines the molecular weight and provides information about the fragmentation pattern of the molecule. []
- Elemental Analysis: Determines the percentage composition of elements present in the molecule, confirming its chemical formula. []
Q2: How is 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine synthesized?
A2: One of the research papers describes a four-step synthesis of 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline (a key intermediate in the synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine) starting from diethanolamine. [] The synthesis involves bromination, cyclization, N-alkylation, and reduction reactions. Subsequently, eleven novel 1-(4-Aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives were synthesized by reacting the intermediate with various acyl chlorides. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

